2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride
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Overview
Description
2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to an ethane-1-thiol group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.
Scientific Research Applications
2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are known for their therapeutic potential in treating various diseases, including psychiatric disorders and infections.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
This compound interacts with its targets, the α1-ARs, by binding to them . This interaction can lead to changes in the function of these receptors, which can have therapeutic effects for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with α1-ARs . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetic properties of this compound include absorption, distribution, metabolism, and excretion (ADME) . These properties impact the bioavailability of the compound, which is crucial for its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with α1-ARs . By binding to these receptors, the compound can influence their function and lead to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride, typically involves several steps. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This process involves the reaction of a diamine with a sulfonium salt under basic conditions to form the piperazine ring . Another method includes the Ugi reaction, which is a multicomponent reaction that can be used to synthesize piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the piperazine ring or the methoxyphenyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the methoxy group can yield various substituted piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: This compound shares the methoxyphenyl group but differs in its boronic acid functionality.
4-Methoxyphenylboronic acid: Similar to the above, but with the methoxy group in a different position.
3-Cyanophenylboronic acid: Contains a cyanophenyl group instead of a methoxyphenyl group.
Uniqueness
2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride is unique due to its combination of a piperazine ring, methoxyphenyl group, and thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanethiol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS.2ClH/c1-16-13-4-2-3-12(11-13)15-7-5-14(6-8-15)9-10-17;;/h2-4,11,17H,5-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPKEOHZJXTZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCS.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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